2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
The compound 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a structurally complex heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and an enaminonitrile derivative at position 2. The 1,3-dioxane-4,6-dione moiety introduces electron-withdrawing and steric effects, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-16(2)21-14(19)11(15(20)22-16)8-18-13-10(7-17)9-5-3-4-6-12(9)23-13/h8,18H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAIVZCHJROPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C3=C(S2)CCCC3)C#N)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a dioxane ring and a thiophene moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the benzo[b]thiophene structure exhibit significant antimicrobial properties. A study demonstrated that modifications in the side chains can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Analgesic Activity
In a case study involving derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene compounds, it was found that certain analogs displayed potent analgesic effects exceeding those of standard analgesics like metamizole. The analgesic activity was evaluated using the "hot plate" method in animal models, indicating potential for pain management applications .
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis through mitochondrial pathways. In vitro assays showed significant decreases in cell viability in response to treatment with the compound at specific concentrations .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Interaction with key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Alteration of membrane integrity leading to cell death.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. Studies have shown that these compounds can inhibit lipid peroxidation and scavenge free radicals effectively. For instance, the inhibition rates for lipid oxidation range from 19% to 30% in various assays .
Antibacterial Properties
The compound has demonstrated antibacterial activity against various pathogens including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Structural modifications such as methoxy substitutions have been linked to enhanced antibacterial efficacy .
Anti-inflammatory Effects
Tetrahydrobenzo[b]thiophene derivatives are recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .
Potential Therapeutic Applications
The unique chemical structure of this compound allows for potential applications in drug development targeting specific receptors such as adenosine and glucagon receptors. Its ability to act as an allosteric enhancer could lead to new therapeutic strategies for metabolic disorders .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These computational methods aid in understanding the binding affinities and mechanisms of action at the molecular level .
Conductive Polymers
The thiophene moiety in the compound contributes to its electrical conductivity properties. Research into conductive polymers incorporating thiophene derivatives has shown promise for applications in organic electronics and sensors .
Dyes and Pigments
Due to their vibrant colors and stability, thiophene derivatives are being explored as dyes in textiles and coatings. Their chemical stability under various conditions makes them suitable for long-lasting applications .
Case Study 1: Antioxidant Evaluation
A study conducted on a series of tetrahydrobenzo[b]thiophene derivatives revealed that compounds with specific substitutions exhibited superior antioxidant activity compared to others. The results indicated a direct correlation between structural features and biological efficacy.
Case Study 2: Antibacterial Activity Against E. coli
In a comparative study of several thiophene derivatives against E. coli, it was found that compounds with hydrophilic substituents showed significantly higher antibacterial activity. This study emphasized the importance of molecular structure in determining biological function.
Case Study 3: Molecular Docking Analysis
A comprehensive molecular docking analysis was performed on the compound against several drug targets associated with metabolic diseases. The findings suggested strong binding affinities which support further exploration in drug design.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano, dioxane-dione) enhance thermal stability and bioactivity .
- Aromatic substituents (e.g., phenyl, benzylidene) improve π-π stacking interactions, critical for crystallinity and target binding .
- Hydrogen-bond donors (e.g., dihydroxy groups) facilitate intermolecular interactions, influencing solubility and crystal packing .
Physicochemical and Spectral Comparisons
- Melting Points : Derivatives with bulky substituents (e.g., 1,3-dioxoisoindolin-2-yl) exhibit higher melting points (277–278°C) due to rigid packing , while Schiff bases with flexible side chains show lower melting points (e.g., 176–178°C for 2-methoxybenzylidene analogs) .
- Spectral Data :
Computational and Analytical Insights
- DFT Studies : Optimized geometries (B3LYP/6-311+G(2d,p)) correlate with X-ray data (RMSD < 0.1 Å), validating intramolecular H-bonding and π-π interactions .
- Similarity Indexing : Tanimoto coefficients (0.6–0.8) link structural analogs (e.g., aglaithioduline vs. SAHA) to shared bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
